molecular formula C10H18ClNO B13465222 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride

Cat. No.: B13465222
M. Wt: 203.71 g/mol
InChI Key: RQFLBANPRPJCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be achieved through several routes. One common method involves the Diels-Alder reaction of an α-methylene caprolactam with a diene in the presence of a copper(II) complex and a chiral ligand. This reaction provides the desired spirocyclic compound with high enantioselectivity . Industrial production methods may involve optimizing this reaction for larger scales, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or interference with signal transduction processes .

Comparison with Similar Compounds

1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride can be compared with other spirocyclic compounds such as:

The uniqueness of 1-Oxa-9-azaspiro[5

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1-oxa-10-azaspiro[5.6]dodec-3-ene;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h1-2,11H,3-9H2;1H

InChI Key

RQFLBANPRPJCOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC1)CC=CCO2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.